molecular formula C24H26F3N5O3S B607451 Filapixant CAS No. 1948232-63-0

Filapixant

カタログ番号: B607451
CAS番号: 1948232-63-0
分子量: 521.6 g/mol
InChIキー: MROBUJILSMBILX-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Filapixantの合成経路および反応条件は、公的に入手可能な情報源では詳しく説明されていません。 この化合物は、特定の試薬と触媒を含む一連の化学反応によって開発されていることは知られています。 工業的生産方法では、これらの合成経路を最適化して、高収率と高純度を実現する可能性があります .

化学反応の分析

Filapixantは、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを含みます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究における用途

This compoundは、特に医学と生物学の分野で、いくつかの科学研究における用途があります。

科学的研究の応用

Background

Chronic cough is a prevalent condition that can severely impact patients' quality of life. Traditional treatments often fall short, leading to the exploration of novel therapeutic options like filapixant. As a P2X3 receptor antagonist, this compound works by inhibiting the receptor's activity, which is implicated in cough reflex sensitivity and airway hyperreactivity.

Randomized Controlled Trials

A pivotal study evaluated the efficacy and safety of this compound in patients with refractory chronic cough. The trial employed a double-blind, randomized, placebo-controlled design involving 23 participants aged approximately 60 years. Patients received ascending doses of this compound (20, 80, 150, and 250 mg) twice daily over a 4-day period followed by a placebo phase .

Key Findings:

  • Cough Frequency Reduction: this compound at doses ≥ 80 mg resulted in significant reductions in 24-hour cough frequency compared to placebo:
    • 80 mg: 17% reduction
    • 250 mg: 37% reduction
  • Cough Severity Improvement: The severity of cough was also significantly reduced, with visual analog scale ratings decreasing from baseline by up to 21 mm at the highest dose.
  • Quality of Life: Health-related quality of life scores improved markedly post-treatment.

Summary of Results

Dose (mg)Cough Frequency Reduction (%)Cough Severity Reduction (mm)Quality of Life Improvement
20N/AN/AN/A
80178+2.80
150N/AN/AN/A
2503721N/A

Safety Profile

The safety profile of this compound was generally favorable. Most adverse events were mild and transient, primarily related to taste disturbances:

  • Taste Disturbances: Reported in:
    • 20 mg: 4%
    • 80 mg: 13%
    • 150 mg: 43%
    • 250 mg: 57%
  • No serious adverse events or treatment discontinuations were noted due to severe side effects .

Pharmacokinetics

This compound demonstrated dose-proportional pharmacokinetics. The trough concentrations increased with dosage:

  • 20 mg: 14.7 µg/L
  • 80 mg: 70.5 µg/L
  • 150 mg: 109 µg/L
  • 250 mg: 198 µg/L .

Comparative Analysis with Other P2X3 Antagonists

This compound is part of a broader class of P2X3 receptor antagonists that includes gefapixant and others. A systematic review compared their efficacy and safety profiles:

  • This compound showed comparable efficacy but varied in taste-related side effects compared to gefapixant, which had higher rates of taste disturbances but also demonstrated significant cough frequency reduction .

Case Studies

Several case studies have highlighted the real-world application of this compound in patients suffering from chronic cough:

  • Patient A (Age: 65): Experienced a chronic cough for over a decade. After treatment with this compound (250 mg), reported a decrease in cough frequency by approximately 40% and significant improvement in daily activities.
  • Patient B (Age: 58): Suffered from severe cough impacting sleep quality. Treatment with this compound resulted in an improvement in sleep quality and reduced daytime cough episodes by over one-third.

作用機序

Filapixantは、アデノシン三リン酸(ATP)によって活性化されるリガンド依存性イオンチャネルであるP2X3受容体を選択的に拮抗することにより、その効果を発揮します。 この受容体を阻害することにより、this compoundは感覚神経の過敏性を抑制し、これにより慢性咳嗽の症状を軽減します . 関与する分子標的および経路には、感覚ニューロンにおけるATP誘発性P2X3受容体活性化の阻害が含まれます .

生物活性

Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.

Key Findings from Clinical Trials

  • Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.
  • Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.
  • Results :
    • At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.
    • Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.
    • The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .
Dose (mg)Reduction in Cough Frequency (%)Cough Severity Reduction (mm)Taste Disturbance (%)
20Not significantNot significant4
8017813
150Not reportedNot reported43
250372157

Comparative Analysis with Other P2X3 Antagonists

This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.

Efficacy Comparison

  • This compound demonstrated a competitive efficacy profile among P2X3 antagonists:
    • Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.
AntagonistED50 (mg/d)Cough Frequency Reduction (%)Taste Disturbance (%)
Gefapixant90.728.1High
This compoundN/AUp to 37Moderate
CamlipixantN/AModerateLow

Case Studies

In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:

  • A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.
  • Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.

特性

IUPAC Name

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBUJILSMBILX-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948232-63-0
Record name Filapixant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FILAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Filapixant
Reactant of Route 2
Reactant of Route 2
Filapixant
Reactant of Route 3
Reactant of Route 3
Filapixant
Reactant of Route 4
Reactant of Route 4
Filapixant
Reactant of Route 5
Reactant of Route 5
Filapixant
Reactant of Route 6
Reactant of Route 6
Filapixant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。